Pituitary adenylate cyclase-activating peptide-38 (human)

Description

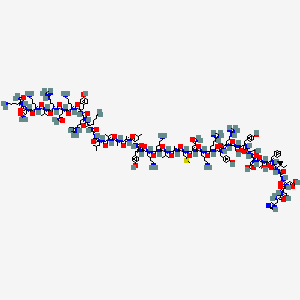

Pituitary adenylate cyclase-activating peptide-38 (PACAP38) is a 38-amino acid neuropeptide first isolated from ovine hypothalamic extracts in 1989 . It belongs to the vasoactive intestinal peptide (VIP)-glucagon-growth hormone-releasing hormone (GHRH)-secretin superfamily, sharing structural homology but exhibiting distinct receptor specificity and functional diversity . PACAP38 stimulates adenylate cyclase activity, elevating intracellular cAMP levels, and is involved in neuroendocrine regulation, immune modulation, and metabolic processes . Its evolutionary conservation across species underscores its critical roles in homeostasis and disease pathophysiology, including migraine, neurodegeneration, and cancer .

Properties

IUPAC Name |

(3S)-4-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C203H331N63O53S/c1-18-109(12)162(262-156(279)99-230-170(290)147(95-157(280)281)255-193(313)149(100-267)259-168(288)124(211)93-119-97-224-103-231-119)198(318)257-145(88-114-40-20-19-21-41-114)191(311)266-163(113(16)270)199(319)258-148(96-158(282)283)190(310)261-151(102-269)194(314)253-144(92-118-59-67-123(274)68-60-118)188(308)260-150(101-268)192(312)243-134(51-38-83-227-202(220)221)180(300)251-142(90-116-55-63-121(272)64-56-116)186(306)242-132(49-36-81-225-200(216)217)176(296)237-127(44-24-31-76-206)173(293)245-137(70-72-153(213)276)182(302)246-138(73-85-320-17)171(291)233-112(15)167(287)263-159(106(6)7)195(315)247-130(47-27-34-79-209)175(295)238-129(46-26-33-78-208)177(297)252-143(91-117-57-65-122(273)66-58-117)187(307)249-140(87-105(4)5)184(304)234-110(13)165(285)232-111(14)166(286)264-160(107(8)9)197(317)256-139(86-104(2)3)169(289)229-98-155(278)235-126(43-23-30-75-205)172(292)239-133(50-37-82-226-201(218)219)179(299)250-141(89-115-53-61-120(271)62-54-115)185(305)241-128(45-25-32-77-207)174(294)244-136(69-71-152(212)275)181(301)240-135(52-39-84-228-203(222)223)183(303)265-161(108(10)11)196(316)248-131(48-28-35-80-210)178(298)254-146(94-154(214)277)189(309)236-125(164(215)284)42-22-29-74-204/h19-21,40-41,53-68,97,103-113,124-151,159-163,267-274H,18,22-39,42-52,69-96,98-102,204-211H2,1-17H3,(H2,212,275)(H2,213,276)(H2,214,277)(H2,215,284)(H,224,231)(H,229,289)(H,230,290)(H,232,285)(H,233,291)(H,234,304)(H,235,278)(H,236,309)(H,237,296)(H,238,295)(H,239,292)(H,240,301)(H,241,305)(H,242,306)(H,243,312)(H,244,294)(H,245,293)(H,246,302)(H,247,315)(H,248,316)(H,249,307)(H,250,299)(H,251,300)(H,252,297)(H,253,314)(H,254,298)(H,255,313)(H,256,317)(H,257,318)(H,258,319)(H,259,288)(H,260,308)(H,261,310)(H,262,279)(H,263,287)(H,264,286)(H,265,303)(H,266,311)(H,280,281)(H,282,283)(H4,216,217,225)(H4,218,219,226)(H4,220,221,227)(H4,222,223,228)/t109-,110-,111-,112-,113+,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,159-,160-,161-,162-,163-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTCZKMBJOPXDM-XXFCQBPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CN=CN6)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C203H331N63O53S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50154224 | |

| Record name | Pituitary adenylate cyclase-activating peptide-38 (human) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50154224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4534 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124123-15-5, 128606-20-2 | |

| Record name | Pituitary adenylate cyclase-activating polypeptide 38 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124123155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PACAP 38 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128606202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pituitary adenylate cyclase-activating peptide-38 (human) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50154224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pituitary adenylate cyclase-activating peptide-38 (human) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of pituitary adenylate cyclase-activating peptide-38 (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are used to ensure high yield and purity. The process also involves rigorous quality control measures to ensure consistency and efficacy .

Chemical Reactions Analysis

Structural Features and Reactivity

PACAP-38 (human) has the molecular formula C₂₀₃H₃₃₁N₆₃O₅₃S and a molecular weight of 4,534 g/mol . Its structure includes:

-

N-terminal domain (residues 1–5): Critical for receptor activation.

-

Central α-helix (residues 6–27): Stabilizes interactions with PAC1 receptors .

-

C-terminal domain (residues 28–38): Binds extracellular receptor domains via hydrophobic residues (e.g., Phe²⁸, Leu²⁹) .

Enzymatic Degradation Pathways

PACAP-38 is metabolized by extracellular proteases, influencing its bioavailability:

DPP IV Cleavage

-

Reaction : DPP IV removes N-terminal dipeptides (His¹-Ser² and Ser²-Asp³) .

-

Impact : Truncated forms (e.g., PACAP(3–38)) lose PAC1 receptor agonism and act as antagonists .

-

Half-life : 5–10 minutes in human plasma due to rapid DPP IV activity .

Other Proteases

-

Endopeptidases : Cleave PACAP-38 at internal sites (e.g., Arg¹⁴-Lys¹⁵), yielding fragments with reduced bioactivity .

| Enzyme | Cleavage Site | Product | Bioactivity |

|---|---|---|---|

| DPP IV | His¹-Ser² | PACAP(3–38) | Antagonist |

| Endopeptidase | Arg¹⁴-Lys¹⁵ | PACAP(1–14) | Inactive |

Receptor Binding and Signaling

PACAP-38 activates PAC1 receptors via a two-step mechanism:

Binding Thermodynamics

Downstream Reactions

-

Adenylate Cyclase Activation : PACAP-38 increases cAMP production by 214 ± 179 pmol/mg protein/min in pituitary adenomas .

-

Calcium Signaling : Triggers extracellular Ca²⁺ influx via L-type channels in responsive cells (Δ[Ca²⁺]ᵢ = +40 nM) .

| Pathway | Second Messenger | Cellular Response |

|---|---|---|

| cAMP/PKA | ↑ cAMP (73.2 ± 32 pmol/well) | GH release, anti-apoptosis |

| Ca²⁺/PKC | ↑ IP₃, DAG | Vasodilation, nociception |

Chemical Stability and Storage

-

Reconstitution : Soluble in absolute ethanol or PBS (pH 7.4) .

-

Storage : Stable at -80°C for >6 months; avoid freeze-thaw cycles .

| Condition | Stability | Citation |

|---|---|---|

| Room temperature (25°C) | <24 hours | |

| 4°C (in ethanol) | 1 week |

Synthetic Modifications for Stability

To enhance resistance to DPP IV:

-

Acetyl-[Ala¹⁵, Ala²⁰]PACAP-38 : Reduces cleavage while retaining bronchodilator activity .

-

PEGylation : Extends half-life in vivo by reducing enzymatic access .

Analytical Methods

Scientific Research Applications

Pituitary adenylate cyclase-activating peptide-38 (PACAP-38) is a neuropeptide comprised of 38 amino acids that belongs to the vasoactive intestinal polypeptide/glucagon/secretin family . PACAP-38 mediates its biological activities through the activation of three G protein-coupled receptors: PAC1, VPAC1, and VPAC2 .

Scientific Research Applications

PACAP-38 has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.

Chemistry

PACAP-38 is used as a model peptide for studying peptide synthesis and reactions.

Biology

PACAP-38 is involved in various biological processes, including cell signaling and neuroprotection. In neurons, PACAP-38 promotes survival and differentiation, offering neuroprotection against ischemic injury and neurodegenerative diseases.

Medicine

PACAP-38 has therapeutic potential in treating conditions such as migraine, Parkinson’s disease, and traumatic brain injury. It may also be a suitable prognostic biomarker in heart failure patients .

- Migraine: PACAP-38 is known for its role in migraine pathogenesis and has been identified as a potential drug target .

- Post-Traumatic Headache (PTH): PACAP-38 is a potent inducer of migraine-like headache in people with persistent PTH . Targeting PACAP-38 signaling might be a promising avenue for the treatment of PTH .

- Heart Failure (HF): PACAP-38 and PAC1 expression correlates with some biomarkers of acute and chronic HF . A strong negative correlation was identified between plasma PACAP-38 and NT-proBNP levels in chronic HF, as opposed to the positive connection seen in the acute HF group . PACAP-38 levels of myocardial tissues were lower in all end-stage HF patients, and lower PAC1 receptor levels were detected in the primary dilated cardiomyopathy group compared to the controls .

- Inflammatory Lung Diseases: PACAP38 reversed potentially MeCh-induced bronchoconstriction and mucus hypersecretion in rats . It is present in the lung and constitutes a potent endogenous bronchodilator through inhibition of smooth muscle contraction induced by cholinergic and excitatory non-adrenergic and non cholinergic nerves .

Industry

PACAP-38 is used in the development of peptide-based drugs and as a research tool in pharmaceutical studies.

Research Findings

- PACAP-38 is a potent dilator of human bronchi and is present in the human lung . It may play a role in the endogenous regulation of airway tone, and its inhibitory effects are more consistent than those of vasoactive intestinal polypeptide (VIP) .

- PACAP-38 is released from the stimulated peripheral terminals of capsaicin-sensitive afferents and can inhibit the outflow of sensory neuropeptides . Based on this mechanism of action, PACAP-38 can effectively diminish/abolish neurogenic inflammatory response in vivo after systemic administration .

- PACAP-38 acts as a functional CARTp antagonist in vivo and blocks its effects on feeding and short term weight gain .

- PACAP-38 is released into hypophysial portal blood in the normal male and female rat . The amount of PACAP-38 in hypophysial portal is significantly greater than in peripheral blood, suggesting that PACAP-38 may be a hypothalamic-pituitary regulatory factor .

- PACAP38 makes up to 80-90% of the total PACAP in the body and has longer lasting bronchodilator activity on constricted airways than PACAP27 .

- PACAP38 has antibacterial properties and may be a new human antimicrobial peptide .

Mechanism of Action

Pituitary adenylate cyclase-activating peptide-38 (human) exerts its effects by binding to specific receptors, including the PAC1 receptor. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various target proteins, resulting in diverse physiological effects. The peptide also interacts with other signaling pathways, such as the ERK signaling pathway, to regulate cell proliferation and differentiation .

Comparison with Similar Compounds

Structural and Functional Overview of PACAP38

- Structure : PACAP38 has a C-terminal α-amidated structure with an amphiphilic α-helix domain, enabling receptor binding and cell-penetrating properties .

- Receptors : Binds to three G protein-coupled receptors:

- Biological Roles: Stimulates pituitary hormone release (GH, ACTH, LH) at nanomolar concentrations . Modulates neuronal survival, circadian rhythms, and inflammatory responses .

Comparative Analysis with Similar Compounds

Vasoactive Intestinal Peptide (VIP)

| Parameter | PACAP38 | VIP |

|---|---|---|

| Amino Acids | 38 | 28 |

| Receptor Affinity | High for PAC1; moderate for VPAC1/2 | Binds only VPAC1/2 |

| BBB Penetration | Efficient, saturable transport system | Limited evidence |

| Functions | Neuroprotection, migraine modulation | Vasodilation, immune regulation |

| Therapeutic Focus | Neurodegeneration, migraine | Inflammatory bowel disease |

- Key Differences : PACAP38’s exclusive PAC1 receptor activation differentiates its neuroendocrine and neuroprotective roles from VIP’s vascular and immune effects . In migraine, PACAP38 plasma levels rise during attacks, while VIP remains stable .

PACAP27

| Parameter | PACAP38 | PACAP27 |

|---|---|---|

| Amino Acids | 38 | 27 |

| Stability | Resists enzymatic degradation | Rapidly degraded in plasma |

| BBB Transport | 30% faster uptake than PACAP27 | Non-saturable diffusion |

| Bioactivity | Potent cAMP stimulation | Weaker agonist at PAC1 receptors |

- Key Insight : PACAP38’s extended C-terminal region enhances receptor binding and stability, making it more therapeutically viable than PACAP27 .

Secretin

- Structural Similarity : Both share a conserved N-terminal motif critical for receptor activation .

- Functional Contrast : Secretin regulates pancreatic bicarbonate secretion, while PACAP38 has broader neuromodulatory roles .

Glucagon

- Receptor Specificity : Glucagon exclusively activates the glucagon receptor (GCGR) to modulate glucose metabolism, whereas PACAP38 influences multiple pathways via PAC1/VPAC receptors .

Growth Hormone-Releasing Hormone (GHRH)

- Overlap : Both stimulate GH release, but PACAP38 additionally regulates ACTH, LH, and prolactin .

- Receptor Diversity : GHRH signals through its specific receptor, while PACAP38’s effects are mediated via PAC1/VPAC systems .

Calcitonin Gene-Related Peptide (CGRP)

- Migraine Pathways : Both are implicated in migraine, but PACAP38 acts via PAC1 receptors, whereas CGRP targets CLR/RAMP1 complexes .

- Therapeutic Targeting : Anti-CGRP therapies are established, while PACAP38 receptor antagonists (e.g., PACAP38(6–38)) are under clinical investigation .

Therapeutic Implications and Research Findings

Neurodegenerative Diseases

- PACAP38 reduces neuronal apoptosis in models of Alzheimer’s and Parkinson’s diseases via PAC1-mediated signaling .

- Synthetic analogs (e.g., [Arg17]PACAP(11–38)) show enhanced cell penetration and neuroprotection .

Migraine and Headache Disorders

- Clinical Evidence : PACAP38 infusion triggers migraine-like attacks in 70% of patients, correlating with sustained vasodilation .

- Therapeutic Strategies : PAC1 receptor antagonists (e.g., AMG 301) are in Phase II trials, showing 50% reduction in monthly migraine days .

Antimicrobial Activity

- PACAP38 exhibits bacteriostatic effects against E. coli and S. aureus (MIC: 8–16 µg/mL), attributed to its amphiphilic structure disrupting microbial membranes .

Biological Activity

Pituitary adenylate cyclase-activating peptide-38 (PACAP-38) is a neuropeptide that plays a crucial role in various physiological processes, including neuroprotection, hormone regulation, and immune response. This article delves into the biological activity of PACAP-38, supported by research findings, data tables, and case studies.

Overview of PACAP-38

PACAP-38 is a member of the vasoactive intestinal peptide (VIP) family and is known for its ability to activate adenylyl cyclase, leading to increased levels of cyclic AMP (cAMP) in target cells. It exists in two forms: PACAP-38 and the shorter PACAP-27, with PACAP-38 being the more biologically active variant. The peptide is widely distributed in the central nervous system (CNS) and peripheral tissues, influencing a variety of biological functions.

PACAP-38 exerts its effects through specific receptors, primarily PAC1 receptors, which are G protein-coupled receptors. Upon binding to these receptors, PACAP-38 activates several intracellular signaling pathways:

- Adenylyl Cyclase Activation : Increases cAMP levels, leading to various cellular responses.

- Neuroprotective Effects : Promotes neuronal survival and recovery following ischemic injury by regulating gene expression and protein synthesis.

- Regulation of Hormone Secretion : Stimulates the release of several pituitary hormones including growth hormone and prolactin.

1. Neuroprotection

PACAP-38 has been shown to protect neurons from apoptosis and promote neurite outgrowth through mechanisms involving proteins such as collapsing response mediator protein 2 (CRMP2) and glycogen synthase kinase-3β (GSK-3β). Research indicates that PACAP treatment enhances neuronal defense mechanisms shortly after ischemic injury .

2. Cardiovascular Effects

Studies have demonstrated that plasma levels of PACAP-38 correlate with biomarkers in heart failure patients. Elevated PACAP levels are associated with both acute and chronic heart failure, suggesting a potential role in cardiovascular health management .

3. Immune Modulation

PACAP-38 influences immune responses by modulating T lymphocyte activity. It has been shown to regulate cytokine production, thereby affecting inflammatory processes .

4. Gastrointestinal Function

In the gastrointestinal tract, PACAP-38 regulates secretion and peristalsis, highlighting its role in digestive health .

Case Studies

A study involving ischemic brain models revealed that PACAP-38 significantly altered gene expression profiles related to neuroprotection and inflammation. Notably, genes associated with interleukin production were influenced by PACAP treatment .

Data Tables

Q & A

Q. What are the structural characteristics of PACAP-38 and its receptor-binding domains?

PACAP-38 is a 38-amino acid neuropeptide derived from a 176-amino acid precursor (preproPACAP). Its structure includes a conserved N-terminal domain critical for receptor binding, particularly to the PAC1 receptor, which has high affinity for PACAP-38 compared to VPAC receptors. The C-terminal extension (residues 28–38) enhances receptor recognition and functional specificity in neuroblastoma cell models . Key residues (e.g., positions 1–3 and 21–22) influence adenylate cyclase activation, as shown by substitution studies .

Q. How can researchers detect and quantify PACAP-38 in biological samples?

Detection methods include:

- Immunoassays : Use PACAP-38-specific antibodies (e.g., Cy5-conjugated antibodies) validated for Western blot or immunohistochemistry .

- Mass spectrometry (MS) : Quantify PACAP-38 in plasma or tissue homogenates, accounting for matrix effects and peptide stability .

- HPLC : Assess purity of synthetic PACAP-38 batches (≥95% recommended) to minimize variability in bioassays . Note: Plasma PACAP-38 levels correlate with migraine induction in clinical studies, requiring pre-analytical standardization to avoid degradation .

Advanced Research Questions

Q. What experimental approaches are used to study PACAP-38's role in migraine pathophysiology?

- In vivo models : Intravenous PACAP-38 infusion (10 pmol/kg/min) in migraine patients induces attacks in 73% of cases, linked to sustained extracranial vasodilation (>2 hours) and elevated plasma PACAP-38 pre-onset. Compare with VIP (8 pmol/kg/min), which shows transient vasodilation and lower migraine induction (18%) .

- Receptor antagonism : Use PACAP(6-38), a potent PAC1 receptor antagonist (Ki = 1.5 nM), to block PACAP-38 effects in rodent models .

- Imaging : Magnetic resonance angiography (MRA) tracks extracranial artery dilation, a biomarker for PACAP-38-induced migraine .

Q. How can batch-to-batch variability in synthetic PACAP-38 affect experimental outcomes?

Synthetic PACAP-38 batches may vary in peptide content, solubility, and impurities. Mitigation strategies include:

- Quality control : Request HPLC (>95% purity) and MS analysis for sequence verification .

- Peptide content analysis : Essential for cell-based assays to standardize concentrations (e.g., TFA removal <1% for cytotoxicity avoidance) .

- Pre-test validation : Compare batch efficacy in pilot studies (e.g., cAMP induction in pituitary cells) .

Q. What are the considerations for designing studies on PACAP-38's immunomodulatory effects?

- In vitro T cell assays : Isolate murine CD4+ T cells and activate via TCR/CD3. Treat with PACAP-38 (10⁻⁹–10⁻⁶ M) to assess IL-10 suppression via cAMP/PKA pathways .

- Time-course experiments : Maximal IL-10 inhibition occurs within 5–15 minutes of exposure, requiring precise timing in cytokine measurements .

- Receptor specificity : Use PAC1 receptor-deficient mice or VPAC antagonists (e.g., PG99-465) to dissect signaling mechanisms .

Q. How do researchers differentiate PACAP-38's effects from VIP in receptor activation studies?

- Structural probes : PACAP-38's C-terminal extension (residues 28–38) enhances PAC1 receptor affinity, unlike VIP, which preferentially binds VPAC1/2. Use PACAP(6-38) to selectively block PAC1 .

- Functional assays : Compare cAMP production in PAC1-transfected HEK293 cells; PACAP-38 exhibits 100-fold higher potency than VIP .

- Clinical endpoints : In migraine models, PACAP-38 induces prolonged vasodilation and delayed attacks (2–5 hours post-infusion), unlike VIP’s transient effects .

Methodological Notes

- Analytical uncertainty : Variability in peptide quantification (e.g., ELISA vs. MS) requires ≥3 technical replicates and normalization to internal standards .

- Ethical compliance : For clinical studies, ensure PACAP-38 infusion protocols adhere to ICH-GCP guidelines, with Co-Investigators trained in adverse event monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.